

# An In-depth Technical Guide to 3-Morpholinopropanoic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Morpholinopropanoic acid

Cat. No.: B171637

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3-Morpholinopropanoic acid** is a versatile bifunctional molecule incorporating a morpholine ring and a carboxylic acid moiety. This unique structure renders it a valuable building block in organic synthesis, particularly in the development of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and explores its applications in drug development, with a focus on its role as a scaffold for kinase inhibitors.

## Core Properties of 3-Morpholinopropanoic Acid

**3-Morpholinopropanoic acid**, also known by its IUPAC name 3-(morpholin-4-yl)propanoic acid, is a white crystalline solid.<sup>[1]</sup> Its structure combines the basicity of a tertiary amine within the morpholine ring and the acidity of a carboxylic acid, making it zwitterionic at physiological pH.

## Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of **3-Morpholinopropanoic acid**.

| Property          | Value                    | Source(s)                               |
|-------------------|--------------------------|-----------------------------------------|
| Molecular Formula | $C_7H_{13}NO_3$          | <a href="#">[2]</a>                     |
| Molecular Weight  | 159.18 g/mol             | <a href="#">[2]</a>                     |
| CAS Number        | 4497-04-5                | <a href="#">[2]</a> <a href="#">[3]</a> |
| Appearance        | White to off-white solid | <a href="#">[1]</a>                     |
| Melting Point     | 74-76 °C                 | <a href="#">[1]</a>                     |
| Boiling Point     | 174-176 °C (at 2 Torr)   | <a href="#">[1]</a>                     |
| pKa (Predicted)   | $3.74 \pm 0.10$          | <a href="#">[1]</a>                     |
| Solubility        | Soluble in water         | <a href="#">[4]</a>                     |

## Synthesis of 3-Morpholinopropanoic Acid

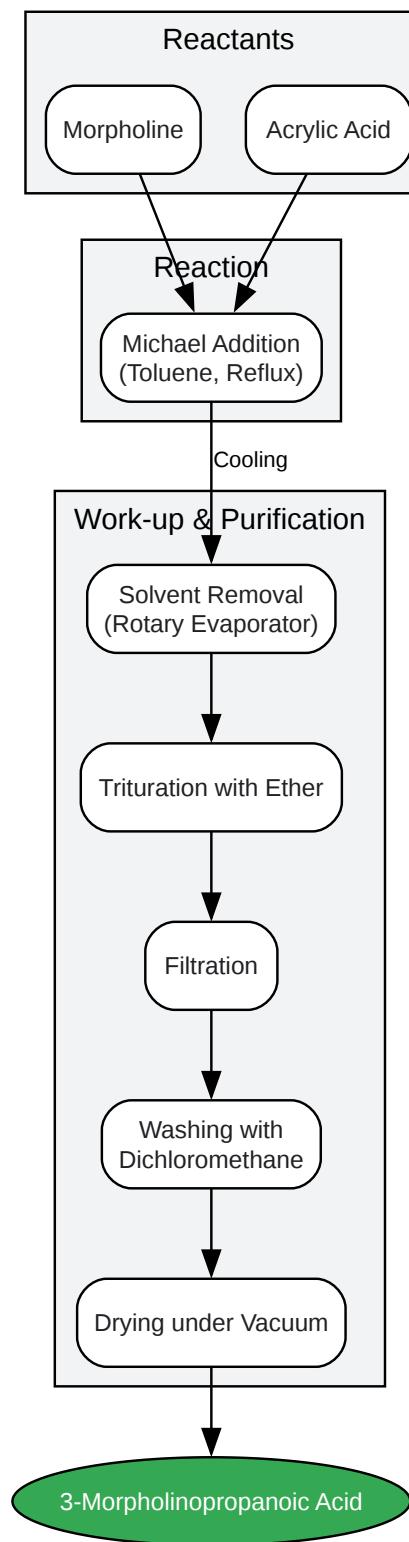
The primary method for synthesizing **3-Morpholinopropanoic acid** is through a Michael addition reaction between morpholine and acrylic acid.[\[5\]](#) This reaction is efficient and results in a high yield of the desired product.

## Experimental Protocol: Michael Addition of Morpholine to Acrylic Acid

This protocol is based on established Michael addition procedures.[\[6\]](#)[\[7\]](#)

Materials:

- Morpholine
- Acrylic acid
- Toluene (or a similar non-polar solvent)
- Dichloromethane (for washing)
- Ether (for trituration)

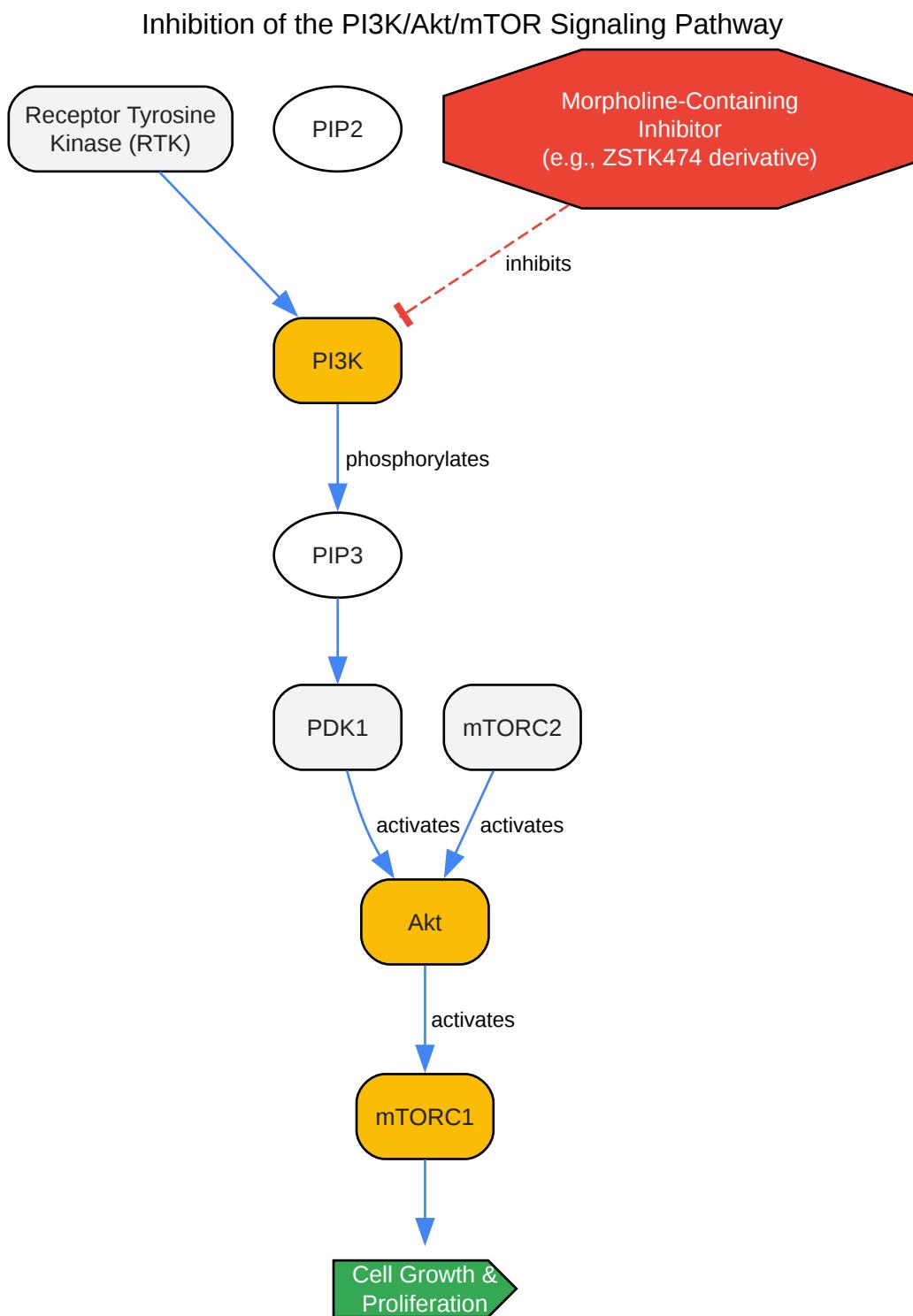

- Round-bottom flask with magnetic stirrer
- Condenser
- Heating mantle
- Filtration apparatus
- Rotary evaporator

**Procedure:**

- Reaction Setup: In a round-bottom flask, dissolve morpholine (1.0 equivalent) in toluene.
- Addition of Acrylic Acid: While stirring, slowly add acrylic acid (1.0 - 1.2 equivalents) to the morpholine solution. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.
- Reaction Conditions: Heat the mixture to reflux (approximately 110 °C for toluene) and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Remove the toluene under reduced pressure using a rotary evaporator.
  - The resulting oil is then triturated with ether to induce solidification.
- Purification:
  - Collect the solid product by filtration.
  - Wash the solid with cold dichloromethane.
  - Dry the product under vacuum.

Expected Yield: A yield of approximately 89% has been reported for this method.[\[1\]](#)

## Experimental Workflow for 3-Morpholinopropanoic Acid Synthesis


[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of 3-Morpholinopropanoic acid.**

# Applications in Drug Development: A Scaffold for Kinase Inhibitors

The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency and selectivity.<sup>[8]</sup> Derivatives of **3-Morpholinopropanoic acid** can be synthesized to target various kinases, with the PI3K/Akt/mTOR pathway being a prominent example.

## Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.<sup>[9]</sup> Its dysregulation is a hallmark of many cancers, making it a key target for drug development.<sup>[9]</sup> Morpholine-containing compounds, such as ZSTK474, have been shown to be potent inhibitors of PI3K.<sup>[6][10]</sup> The morpholine oxygen atom often forms a crucial hydrogen bond with the hinge region of the kinase domain.<sup>[1]</sup>



[Click to download full resolution via product page](#)

Caption: PI3K/Akt/mTOR pathway and inhibition by morpholine derivatives.

The diagram illustrates how a morpholine-containing inhibitor, derived from a scaffold like **3-Morpholinopropanoic acid**, can block the activity of PI3K. This inhibition prevents the phosphorylation of PIP2 to PIP3, a critical step in the activation of downstream effectors like Akt and mTOR, ultimately leading to the suppression of cell growth and proliferation.

## Structure-Activity Relationship (SAR) Insights

SAR studies on morpholine-containing PI3K inhibitors have revealed key insights:

- Morpholine Oxygen: The oxygen atom is crucial for forming a hydrogen bond with the kinase hinge region, anchoring the inhibitor in the active site.[1]
- Ring Conformation: The chair conformation of the morpholine ring is generally favored for optimal binding.
- Substitutions: Modifications to the propanoic acid chain of **3-Morpholinopropanoic acid** can be used to tune the inhibitor's selectivity, potency, and pharmacokinetic properties. For example, creating amide or ester derivatives can significantly alter the compound's biological activity.

## Conclusion

**3-Morpholinopropanoic acid** is a foundational molecule for the development of sophisticated chemical probes and therapeutic agents. Its straightforward synthesis and the established importance of the morpholine scaffold in kinase inhibition make it a highly attractive starting point for drug discovery programs targeting signaling pathways implicated in cancer and other diseases. Future research will likely focus on the synthesis of novel derivatives with enhanced isoform selectivity and improved drug-like properties.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-MORPHOLIN-4-YL-PROPIONIC ACID | 4497-04-5 [chemicalbook.com]
- 2. 3-(Morpholin-4-yl)propanoic acid | C7H13NO3 | CID 410813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4497-04-5|3-Morpholinopropanoic acid|BLD Pharm [bldpharm.com]
- 4. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 6. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Morpholinopropanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b171637#what-is-3-morpholinopropanoic-acid\]](https://www.benchchem.com/product/b171637#what-is-3-morpholinopropanoic-acid)

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)